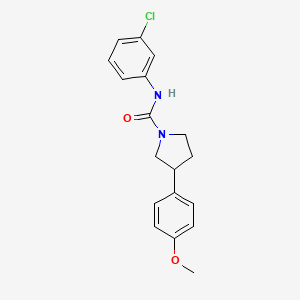

N-(3-chlorophenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide

Description

Properties

IUPAC Name |

N-(3-chlorophenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O2/c1-23-17-7-5-13(6-8-17)14-9-10-21(12-14)18(22)20-16-4-2-3-15(19)11-16/h2-8,11,14H,9-10,12H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZRBLWJZMWJTQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCN(C2)C(=O)NC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diketone or an amino alcohol.

Substitution Reactions: The introduction of the 3-chlorophenyl and 4-methoxyphenyl groups can be achieved through nucleophilic substitution reactions. Common reagents for these reactions include chlorobenzene derivatives and methoxybenzene derivatives.

Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using a carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halogenated reagents, methoxybenzene derivatives, polar solvents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-chlorophenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.

Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positional Isomers

N-(4-Chlorophenyl)pyrrolidine-1-carboxamide

- Structure : Differs in the position of the chlorine atom (4-chlorophenyl vs. 3-chlorophenyl) and lacks the 4-methoxyphenyl substituent.

- Crystallographic studies show that the pyrrolidine ring adopts an envelope conformation, with intermolecular N–H⋯O hydrogen bonds stabilizing the crystal lattice .

N-(4-Chlorophenyl)-1-(4-Fluorophenyl)-5-Oxopyrrolidine-3-Carboxamide

- Structure : Contains a 5-oxo group on the pyrrolidine ring and a 4-fluorophenyl substituent.

- The 4-fluoro substituent may enhance metabolic stability compared to methoxy groups .

Functional Group Variations

N-(3-Chlorophenyl)-4-(5-Cyclopropyl-7H-Pyrrolo[2,3-d]Pyrimidin-4-yl)-5,6-Dihydropyridine-1(2H)-Carboxamide (Compound 46)

- Structure : Features a tetrahydropyridine ring fused to a pyrrolopyrimidine group instead of a simple pyrrolidine.

- Implications: The pyrrolopyrimidine moiety may enhance interactions with kinase active sites, as seen in LIMK (Lim Kinase) inhibitors.

Coordination Complexes

Chloridobis{N-[(4-Methoxyphenyl)Imino]Pyrrolidine-1-Carboxamide}Zinc(II)

- Structure: A zinc coordination complex with two 4-methoxyphenyl-imino-pyrrolidine carboxamide ligands.

- Implications : The 4-methoxyphenyl group facilitates π-π stacking and hydrogen bonding in crystal packing. Such complexes are studied for their structural properties rather than bioactivity, highlighting the role of methoxy groups in stabilizing supramolecular architectures .

Research Findings and Trends

- Positional Isomerism : Chlorine at the 3-position (target compound) may offer better steric alignment with target proteins compared to 4-chloro analogs .

- Methoxy vs. Fluoro : The 4-methoxyphenyl group in the target compound likely increases lipophilicity, whereas 4-fluoro analogs prioritize metabolic stability .

- Ring Modifications : Fusion of heterocycles (e.g., pyrrolopyrimidine in Compound 46) enhances kinase binding but complicates synthesis .

Q & A

Q. What computational and experimental approaches are suitable for determining the three-dimensional structure and conformational dynamics of this compound?

- X-ray crystallography : Co-crystallize with heavy atoms (e.g., Zn²⁺) for phasing (SHELXL refinement) ( ).

- Molecular Dynamics (MD) : Simulate solvated systems (AMBER force field) to study pyrrolidine ring puckering ( ).

- DFT calculations : Analyze electronic effects of substituents (e.g., chloro vs. methoxy) on carboxamide conformation ( ).

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of substituents on the pyrrolidine ring?

- Strategy :

- Analog synthesis : Replace 3-chlorophenyl with trifluoromethyl () or methyl () groups.

- Activity testing : Compare IC₅₀ values across analogs in kinase inhibition assays ().

- SAR Table :

| Substituent (R) | Met Kinase IC₅₀ (nM) | Solubility (µg/mL) |

|---|---|---|

| 3-Cl (parent) | 12.3 ± 1.5 | 8.2 |

| 3-CF₃ | 9.8 ± 1.2 | 5.1 |

| 3-CH₃ | 45.6 ± 3.1 | 15.7 |

Q. What strategies are effective in improving the metabolic stability and pharmacokinetic profile of this compound during lead optimization?

- Modifications :

Q. How can researchers employ X-ray crystallography and density functional theory (DFT) calculations to analyze electronic effects of substituents?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.